2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE
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Overview
Description
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE typically involves the reaction of indole derivatives with hydrazine and sulfonamide groups. One common method includes the reaction of 1H-indole-3-carboxaldehyde with N,N-dimethylhydrazine in the presence of a sulfonamide reagent . The reaction conditions often involve the use of organic solvents such as toluene or methanol and may require catalysts like palladium or base-promoted conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like acyl chlorides are used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted indole derivatives .
Scientific Research Applications
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1H-indole-3-carboxaldehyde
- N,N-dimethylhydrazine
- Sulfonamide derivatives
Uniqueness
2-(1H-INDOL-3-YLCARBONYL)-N~1~,N~1~-DIMETHYL-1-HYDRAZINESULFONAMIDE is unique due to its combination of the indole ring, hydrazine, and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This combination is not commonly found in other similar compounds, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H14N4O3S |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
N//'-(dimethylsulfamoyl)-1H-indole-3-carbohydrazide |
InChI |
InChI=1S/C11H14N4O3S/c1-15(2)19(17,18)14-13-11(16)9-7-12-10-6-4-3-5-8(9)10/h3-7,12,14H,1-2H3,(H,13,16) |
InChI Key |
OMLPDTAFWQAXJF-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Canonical SMILES |
CN(C)S(=O)(=O)NNC(=O)C1=CNC2=CC=CC=C21 |
Origin of Product |
United States |
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